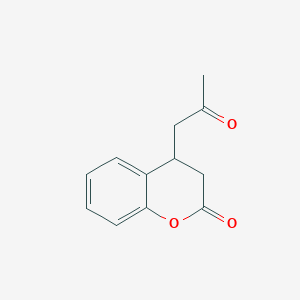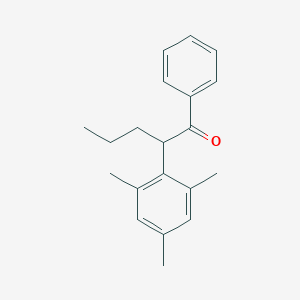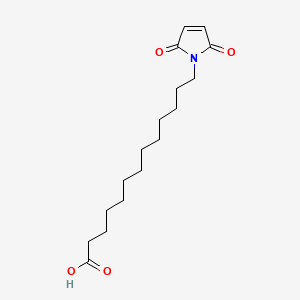![molecular formula C17H19NO B14300029 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol CAS No. 113575-82-9](/img/structure/B14300029.png)
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol is an organic compound that features a phenol group attached to a methylated tetrahydronaphthalenyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with a methylating agent followed by coupling with a phenol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of phenol derivatives .
Scientific Research Applications
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,2,3,4-tetrahydronaphthalen-2-amine
- 4-methylphenol
- 2-methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol apart is its unique combination of a phenol group with a methylated tetrahydronaphthalenyl amine. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
113575-82-9 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-18(15-8-10-17(19)11-9-15)16-7-6-13-4-2-3-5-14(13)12-16/h2-5,8-11,16,19H,6-7,12H2,1H3 |
InChI Key |
NPJRWUYRUZSKMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


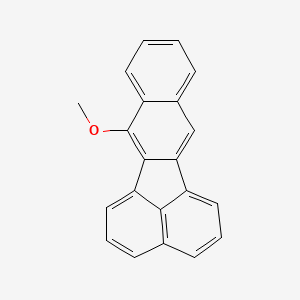
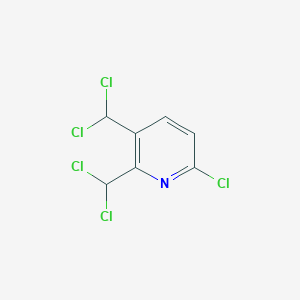

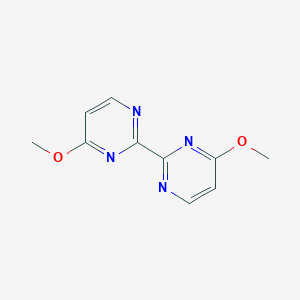
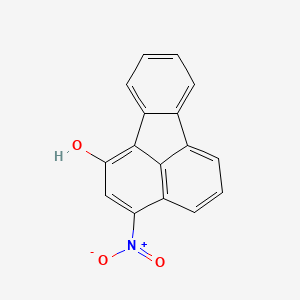


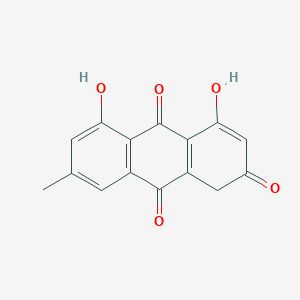
![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
